molecular formula C11H6F3N3S2 B2496275 5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine CAS No. 743453-27-2

5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B2496275
CAS No.: 743453-27-2
M. Wt: 301.31
InChI Key: UWISPEUQFVJAGP-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a thiophene and a trifluoromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a trifluoromethylated pyridine derivative under specific conditions to form the desired thiazolo[4,5-b]pyridine core . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities while maintaining high quality and consistency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its specific combination of a thiophene ring, a trifluoromethyl group, and a thiazolo[4,5-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

  • Molecular Formula : C11H6F3N3S
  • Molecular Weight : 273.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Research indicates that it may exhibit:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, potentially through inhibition of bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of ActionReference
AntimicrobialStaphylococcus aureus15.0Inhibition of cell wall synthesis
AnticancerHeLa cells10.5Induction of apoptosis via mitochondrial pathways
Anti-inflammatoryRAW264.7 macrophages20.0Inhibition of TNF-alpha and IL-6 production

Case Studies

  • Antimicrobial Activity :
    A study evaluated the effectiveness of the compound against various strains of bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for bacterial infections.
  • Anticancer Effects :
    In vitro studies on HeLa cells demonstrated that the compound induced significant apoptosis at a concentration of 10.5 µM. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspase pathways.
  • Inflammation Modulation :
    Research involving RAW264.7 macrophages showed that the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 at an IC50 value of 20 µM, indicating its potential use in treating inflammatory diseases.

Properties

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3S2/c12-11(13,14)5-4-6(7-2-1-3-18-7)16-9-8(5)19-10(15)17-9/h1-4H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWISPEUQFVJAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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